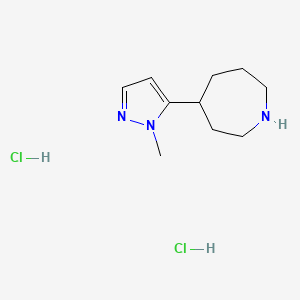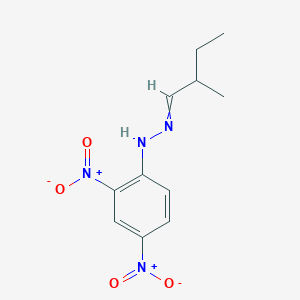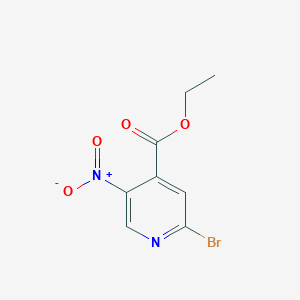
Ethyl 5-Nitropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Nitropentanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-Nitropentanoate can be synthesized through the esterification of 5-nitropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 5-Nitropentanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 5-nitropentanoic acid and ethanol.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 5-Nitropentanoic acid and ethanol.
Reduction: Ethyl 5-aminopentanoate.
Substitution: Depending on the nucleophile, different substituted esters or amides.
Scientific Research Applications
Chemistry: Ethyl 5-Nitropentanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and amides.
Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and the effects of nitro-containing compounds on biological systems.
Medicine: While not a common pharmaceutical agent, derivatives of this compound may be explored for their potential therapeutic properties, particularly in drug design and development.
Industry: In the chemical industry, this compound is used as a flavoring agent and in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Nitropentanoate involves its interaction with specific molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 5-nitropentanoic acid and ethanol. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 5-Aminopentanoate: Similar structure but with an amine group instead of a nitro group.
Methyl 5-Nitropentanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-Nitrobutanoate: Similar structure but with a shorter carbon chain.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
ethyl 5-nitropentanoate |
InChI |
InChI=1S/C7H13NO4/c1-2-12-7(9)5-3-4-6-8(10)11/h2-6H2,1H3 |
InChI Key |
PASGBDZFZXDCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


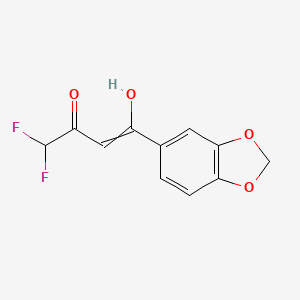

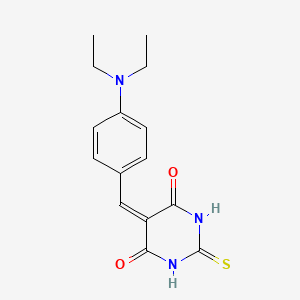


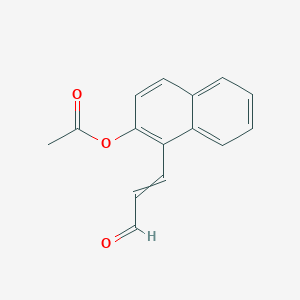
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)
![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)
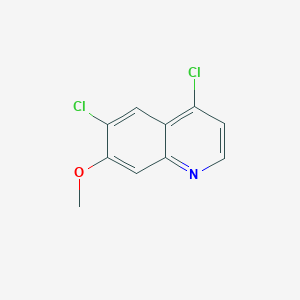
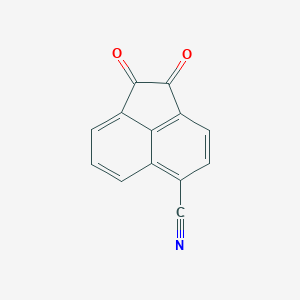
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)
